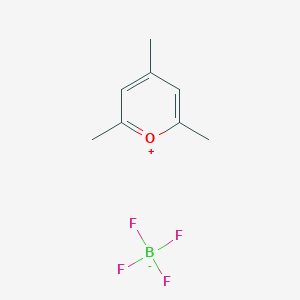

2,4,6-Trimetilpiridinio tetrafluoroborato

Descripción general

Descripción

2,4,6-Trimethylpyrylium tetrafluoroborate (TMPTFB) is an organometallic compound that has been used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and it has been used as a catalyst for various reactions. It is a strong oxidizing agent and is capable of reducing compounds to form a variety of products. Its unique properties make it a valuable tool for researchers in a variety of fields.

Aplicaciones Científicas De Investigación

Estudio de Interacciones No Covalentes

El compuesto "2,4,6-Trimetilpiridinio tetrafluoroborato" se ha utilizado en el estudio de interacciones no covalentes que involucran enlaces de halógeno y tetrelo . La estructura cristalina y molecular de una sal orgánica, en la que un catión 2,4,6-trimetilpiridinio forma una sal con un anión tetrafluoroborato, se ha realizado experimentalmente . El empaquetamiento cristalino se estabiliza a través de una interacción sutil de enlaces de halógeno/calcógeno centrados en flúor/oxígeno y contactos de tetrelo C δ+ …F δ- .

Análisis de Superficie de Hirshfeld

Este compuesto se ha utilizado en el análisis de la superficie de Hirshfeld, que incluye un análisis de la densidad de deformación tridimensional, junto con cálculos del potencial electrostático molecular (MESP) . Esto proporciona información cuantitativa sobre la naturaleza de las interacciones intermoleculares .

Análisis Topológico de la Distribución de Densidad Electrónica

El análisis topológico de la distribución de densidad electrónica se ha realizado utilizando este compuesto . Este análisis establece inequívocamente el carácter de enlace asociado con las diferentes interacciones no covalentes .

Análisis NBO y Cálculos de Polarizabilidad

This compound se ha utilizado en el análisis del Orbital de Enlace Natural (NBO) y cálculos de polarizabilidad . Estos brindan información física más profunda sobre las características electrónicas de estas interacciones no covalentes .

Sensibilizador en la Fotooxidación

This compound se utiliza como sensibilizador para llevar a cabo la fotooxidación del catecol

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known to interact with a variety of nucleophiles .

Mode of Action

2,4,6-Trimethylpyrylium Tetrafluoroborate is known to react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds . This makes it a valuable reagent for late-stage functionalization .

Biochemical Pathways

Its ability to form new bonds with various nucleophiles suggests that it could potentially influence a wide range of biochemical reactions .

Result of Action

The molecular and cellular effects of 2,4,6-Trimethylpyrylium Tetrafluoroborate’s action would depend on the specific nucleophiles it interacts with and the new bonds formed as a result . The exact outcomes would likely vary based on the context of its use.

Propiedades

IUPAC Name |

2,4,6-trimethylpyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O.BF4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOPRIFMELCENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883566 | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-01-3 | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylpyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural characteristics of 2,4,6-Trimethylpyrylium tetrafluoroborate?

A1: 2,4,6-Trimethylpyrylium tetrafluoroborate is a salt composed of a 2,4,6-Trimethylpyrylium cation (C8H11O+) and a tetrafluoroborate anion (BF4-). Its molecular formula is C8H11BF4O, and its molecular weight is 210.00 g/mol []. The compound typically presents as a white solid and exhibits a melting point of 244°C (with decomposition) [].

Q2: How does 2,4,6-Trimethylpyrylium tetrafluoroborate function as a synthon in organic chemistry?

A2: 2,4,6-Trimethylpyrylium tetrafluoroborate acts as a versatile synthon, readily reacting with various nucleophiles due to the electrophilic nature of the pyrylium ring []. This reactivity makes it valuable for constructing complex molecules, particularly in heterocyclic chemistry.

Q3: Can you elaborate on the use of 2,4,6-Trimethylpyrylium tetrafluoroborate in synthesizing radiolabeled compounds?

A3: Research highlights the successful utilization of 2,4,6-Trimethylpyrylium tetrafluoroborate in the production of no-carrier-added nitro-[1-11C]benzenes []. This method involves the condensation of nitro[11C]methane with appropriate pyrylium salts like 2,4,6-Trimethylpyrylium tetrafluoroborate in the presence of a base. This approach proves particularly effective in synthesizing 2-Nitro-[2-11C]mesitylene, achieving radiochemical yields of approximately 29% within 20 minutes [].

Q4: How is 2,4,6-Trimethylpyrylium tetrafluoroborate utilized in material science?

A4: 2,4,6-Trimethylpyrylium tetrafluoroborate serves as a key building block for creating vinylene-linked covalent organic frameworks (COFs) []. These COFs, featuring thiopyrylium-based structures, are synthesized via acid-catalyzed Aldol condensation reactions involving 2,4,6-Trimethylpyrylium tetrafluoroborate and other common reagents. The resulting COFs demonstrate remarkable properties, including uniform nanofibrous morphologies, excellent crystallinity, distinct ionic structures, well-defined nanochannels, and high specific surface areas [].

Q5: What analytical techniques are commonly employed to characterize 2,4,6-Trimethylpyrylium tetrafluoroborate and its derivatives?

A5: Various analytical techniques are crucial in studying 2,4,6-Trimethylpyrylium tetrafluoroborate. In a study examining noncovalent interactions, researchers employed Hirshfeld surface analysis, 3D deformation density analysis, and Molecular Electrostatic Potential (MESP) calculations to gain insights into the compound's behavior []. Additionally, topological analysis of electron density distribution using AIMAll and TOPOND software provided a deeper understanding of the bonding characteristics associated with various noncovalent interactions involving 2,4,6-Trimethylpyrylium tetrafluoroborate [].

Q6: Are there concerns regarding the safety and handling of 2,4,6-Trimethylpyrylium tetrafluoroborate?

A6: While 2,4,6-Trimethylpyrylium tetrafluoroborate itself is generally considered stable for storage, precautions are necessary, particularly concerning its perchlorate salt (2,4,6-Trimethylpyrylium perchlorate). This salt poses an explosion risk when dry and should be handled with extreme care, avoiding any heating, crushing, rubbing, or forcing through narrow openings [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.